Methyl 2,6-dichloro-3-methylbenzoate
Overview
Description
Methyl 2,6-dichloro-3-methylbenzoate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a methyl group. The carboxylic acid group is esterified with methanol, forming the methyl ester. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-3-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,6-dichloro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct chlorination of methyl 3-methylbenzoate using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction introduces chlorine atoms at the 2 and 6 positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atoms.
Reduction: The major product is 2,6-dichloro-3-methylbenzyl alcohol.
Hydrolysis: The major product is 2,6-dichloro-3-methylbenzoic acid.
Scientific Research Applications
Methyl 2,6-dichloro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-3-methylbenzoate depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The chlorine atoms and ester group contribute to its reactivity and ability to interact with biological targets.
Comparison with Similar Compounds
Methyl 2,6-dichloro-3-methylbenzoate can be compared to other similar compounds such as:
Methyl 2,4-dichloro-3-methylbenzoate: This compound has chlorine atoms at the 2 and 4 positions instead of 2 and 6, leading to different reactivity and applications.
Methyl 2,6-dichlorobenzoate:
Methyl 3-methylbenzoate: This compound lacks the chlorine atoms, resulting in different reactivity and applications.
The unique combination of chlorine atoms and a methyl group in this compound gives it distinct chemical properties and makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2,6-dichloro-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFRSLDSZLVOLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230291 | |
Record name | Benzoic acid, 2,6-dichloro-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804516-13-9 | |
Record name | Benzoic acid, 2,6-dichloro-3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804516-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,6-dichloro-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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